Methyldopa pivaloyloxyethyl ester tartrate

Description

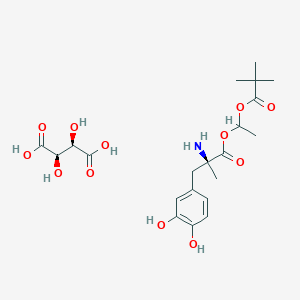

Methyldopa pivaloyloxyethyl ester tartrate is a prodrug of methyldopa, designed to enhance the bioavailability and pharmacokinetic properties of methyldopa. Methyldopa itself is a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension. The pivaloyloxyethyl ester modification aims to improve the absorption and systemic availability of methyldopa .

Properties

CAS No. |

81972-28-3 |

|---|---|

Molecular Formula |

C21H31NO12 |

Molecular Weight |

489.5 g/mol |

IUPAC Name |

1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C17H25NO6.C4H6O6/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11;5-1(3(7)8)2(6)4(9)10/h6-8,10,19-20H,9,18H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t10?,17-;1-,2-/m01/s1 |

InChI Key |

OGFNLVAQEVAQJA-NLFXEWHQSA-N |

Isomeric SMILES |

CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyldopa pivaloyloxyethyl ester involves the esterification of methyldopa with pivaloyloxyethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of methyldopa pivaloyloxyethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often formulated into a tartrate salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Methyldopa pivaloyloxyethyl ester undergoes hydrolysis to release methyldopa and pivalic acid. This hydrolysis occurs rapidly in the presence of water or biological fluids, making it an effective prodrug .

Common Reagents and Conditions

Hydrolysis: Water or biological fluids

Esterification: Pivaloyloxyethyl chloride, dichloromethane, triethylamine

Major Products

Hydrolysis: Methyldopa and pivalic acid

Esterification: Methyldopa pivaloyloxyethyl ester

Scientific Research Applications

Methyldopa pivaloyloxyethyl ester has been extensively studied for its pharmacokinetic properties and its potential to improve the therapeutic efficacy of methyldopa. It has applications in:

Mechanism of Action

Methyldopa pivaloyloxyethyl ester exerts its effects by being hydrolyzed to methyldopa, which then acts as an alpha-2 adrenergic agonist. Methyldopa is converted to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors in the central nervous system. This leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Methyldopa: The parent compound, used for hypertension management.

Clonidine: Another centrally acting alpha-2 adrenergic agonist with similar antihypertensive effects.

Guanfacine: A selective alpha-2 adrenergic agonist used for hypertension and attention deficit hyperactivity disorder (ADHD).

Uniqueness

Methyldopa pivaloyloxyethyl ester is unique due to its prodrug nature, which enhances the bioavailability and systemic delivery of methyldopa. This modification allows for more consistent therapeutic effects and reduced variability in drug absorption compared to methyldopa alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.